ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves interactions with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activities, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)propanoate
- 4-Methoxybenzyl cyanide
- 2-Methoxyphenyl isocyanate
Uniqueness
ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
610751-63-8 |
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Molecular Formula |
C27H24O7 |
Molecular Weight |
460.5g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C27H24O7/c1-4-32-27(29)26-24(18-8-10-19(30-2)11-9-18)25(28)22-13-12-21(15-23(22)34-26)33-16-17-6-5-7-20(14-17)31-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
ZWGKIGSFOJNTOQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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